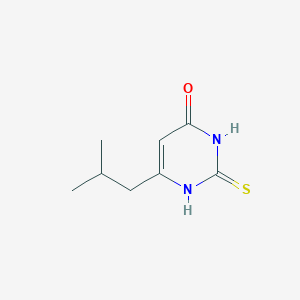
6-Isobutyl-2-mercaptopyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Isobutyl-2-mercaptopyrimidin-4-ol is a chemical compound with the molecular formula C8H12N2OS and a molecular weight of 184.26 g/mol This compound is known for its unique structure, which includes a pyrimidine ring substituted with an isobutyl group and a mercapto group
Preparation Methods
The synthesis of 6-Isobutyl-2-mercaptopyrimidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of isobutylamine with 2-mercaptopyrimidin-4-ol under controlled conditions. The reaction typically requires a suitable solvent, such as acetonitrile, and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
6-Isobutyl-2-mercaptopyrimidin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form disulfide compounds in the presence of oxidizing agents. Reduction reactions may involve the conversion of the mercapto group to a thiol group. Substitution reactions can occur at the pyrimidine ring, leading to the formation of various derivatives . Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Isobutyl-2-mercaptopyrimidin-4-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a fluorescent sensor for detecting metal ions, such as aluminum ions . In medicine, derivatives of this compound have shown promise as anticancer agents by inhibiting specific pathways involved in cancer cell proliferation . Additionally, it has applications in the industry as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Isobutyl-2-mercaptopyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For example, in its role as a fluorescent sensor, the compound undergoes excited state intramolecular proton transfer (ESIPT) and twisted intramolecular charge transfer (TICT) processes upon binding to metal ions . These processes result in changes in fluorescence, allowing for the detection of metal ions. In its anticancer applications, the compound inhibits the nonhomologous end joining (NHEJ) pathway of DNA double-strand break repair, leading to the selective killing of cancer cells .
Comparison with Similar Compounds
6-Isobutyl-2-mercaptopyrimidin-4-ol can be compared to other similar compounds, such as 5,6-bis-(benzylideneamino)-2-mercaptopyrimidin-4-ol (SCR7) and 6-amino-5-(((2-hydroxynaphthalen-1-yl)methylene)amino)-2-mercaptopyrimidin-4-ol (AHM) . These compounds share structural similarities but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its isobutyl and mercapto substitutions, which confer distinct chemical properties and reactivity. Similar compounds include SCR7, known for its anticancer properties, and AHM, used as a fluorescent sensor for metal ions .
Properties
CAS No. |
139541-33-6 |
|---|---|
Molecular Formula |
C8H12N2OS |
Molecular Weight |
184.26 g/mol |
IUPAC Name |
6-(2-methylpropyl)-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C8H12N2OS/c1-5(2)3-6-4-7(11)10-8(12)9-6/h4-5H,3H2,1-2H3,(H2,9,10,11,12) |
InChI Key |
WAEVXAYKNJBIEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=O)NC(=S)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















